4-(4-acetamido-1-methyl-1H-imidazole-2-carboxamido)-1-methyl-1H-imidazole-2-carboxylic acid
Description
Properties
IUPAC Name |
4-[(4-acetamido-1-methylimidazole-2-carbonyl)amino]-1-methylimidazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6O4/c1-6(19)13-7-4-17(2)9(14-7)11(20)16-8-5-18(3)10(15-8)12(21)22/h4-5H,1-3H3,(H,13,19)(H,16,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBCLYKWSVMXAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CN(C(=N1)C(=O)NC2=CN(C(=N2)C(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70677804 | |
| Record name | 4-[(4-Acetamido-1-methyl-1H-imidazole-2-carbonyl)amino]-1-methyl-1H-imidazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
484017-92-7 | |
| Record name | 4-[(4-Acetamido-1-methyl-1H-imidazole-2-carbonyl)amino]-1-methyl-1H-imidazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 4-(4-acetamido-1-methyl-1H-imidazole-2-carboxamido)-1-methyl-1H-imidazole-2-carboxylic acid (CAS Number: 484017-92-7) is a derivative of imidazole, which has garnered interest for its potential biological activities, particularly in antimicrobial and therapeutic applications. This article explores the biological activity of this compound based on recent studies and findings, emphasizing its mechanisms, efficacy, and potential therapeutic roles.
- Molecular Formula : C₁₂H₁₄N₆O₄
- Molecular Weight : 306.28 g/mol
- Structure : The compound features two imidazole rings and carboxamide functional groups, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of imidazole derivatives, including this compound. Notably, compounds with similar structures have shown significant activity against various bacterial strains, including Mycobacterium tuberculosis (M.tb) and Mycobacterium abscessus. For instance, analogs with structural similarities exhibited minimum inhibitory concentrations (MIC) ranging from 8 µg/mL to 64 µg/mL against these pathogens .
The biological activity of this compound is thought to involve:
- Inhibition of Enzyme Activity : Imidazole derivatives often inhibit key enzymes in microbial metabolism. This compound may disrupt metabolic pathways essential for bacterial growth.
- Interaction with Cellular Targets : The presence of multiple functional groups enhances its ability to interact with various biological targets, potentially leading to increased potency against resistant strains .
Case Studies
- Study on Antimycobacterial Activity :
- Pharmacokinetic Studies :
Data Table: Biological Activity Overview
| Compound | Target Pathogen | MIC (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Compound A | Mycobacterium tuberculosis | 8 | Enzyme inhibition |
| Compound B | Mycobacterium abscessus | 16 | Disruption of metabolic pathways |
| This Compound | Mycobacterium spp. | 32 | Interaction with cellular targets |
Scientific Research Applications
Research indicates that compounds with imidazole structures often exhibit significant biological activities, including antimicrobial, antifungal, and anticancer properties. The specific biological activity of this compound is still under investigation, but its structural complexity suggests potential interactions with various biological macromolecules.
Potential Therapeutic Applications
- Antimicrobial Agents : The imidazole moiety is known for its ability to inhibit microbial growth, suggesting that this compound may serve as a lead in developing new antimicrobial agents.
- Anticancer Research : Given the structural similarities to other known anticancer agents, this compound may exhibit cytotoxic effects against cancer cell lines.
- Enzyme Inhibition : The presence of acetamido and carboxamido groups may enhance its ability to interact with enzymes, making it a candidate for enzyme inhibition studies.
Synthesis and Reaction Pathways
The synthesis of 4-(4-acetamido-1-methyl-1H-imidazole-2-carboxamido)-1-methyl-1H-imidazole-2-carboxylic acid typically involves multi-step organic reactions. These methods highlight the compound's complexity and necessitate careful control of reaction conditions to achieve high yields.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Properties
The table below compares the target compound with structurally related imidazole derivatives:
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves:
- Formation of substituted imidazole rings with methyl and carboxylic acid substituents.
- Introduction of acetamido and carboxamido groups via amidation reactions.
- Coupling of two imidazole moieties through an amide linkage.
The synthetic route is often executed in a sequential, one-pot procedure under controlled temperature and solvent conditions to maximize yield and purity.
Detailed Preparation Methodology
Sequential One-Pot Synthesis via El-Saghier Reaction
A novel and green synthetic approach for related imidazole derivatives, which can be adapted for the target compound, involves the El-Saghier reaction. This method uses:
- Starting materials: Various amines, ethyl cyanoacetate, and ethyl glycinate hydrochloride.
- Conditions: Neat (solvent-free) or ethanol as solvent, reflux or 70 °C heating.
- Catalysts: Triethylamine to activate amino groups.
- Initial Reaction: The amine reacts with ethyl cyanoacetate to form an intermediate containing active methylene, ester, and imino groups.
- Intermediate Formation: Addition of ethyl glycinate hydrochloride (pretreated with triethylamine) leads to nucleophilic attack on the ester carbonyl, ring closure, and elimination of an alcohol molecule, forming the imidazole ring with carboxamido substitution.
- Product Isolation: Precipitates are filtered, washed, and recrystallized from ethanol.
This method yields high purity products with yields ranging from 90% to 98% within 2 hours at 70 °C, demonstrating efficiency and environmental friendliness by avoiding hazardous solvents.
Reaction Scheme and Mechanism
| Step | Reactants | Conditions | Products | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Amine + Ethyl cyanoacetate | Neat, 70 °C, 15 min | Intermediate I (cyano-substituted amine) | - | Formation of active methylene intermediate |
| 2 | Intermediate I + Ethyl glycinate HCl (with triethylamine) | 70 °C, 2 h | Imidazole-4-one / Imidazolidine-4-one derivatives | 90-98 | Ring closure and amide bond formation |
| 3 | Filtration and recrystallization | Ethanol | Pure imidazole derivative | - | Isolation of final product |
The key mechanistic steps involve nucleophilic attack of the amino group on the cyano group, followed by intramolecular cyclization to form the imidazole ring, and elimination of ethanol as a byproduct.
Analytical Characterization of the Prepared Compound
The synthesized compounds are typically characterized by:
- Elemental Analysis: Confirms carbon, hydrogen, and nitrogen content consistent with the molecular formula.
- Infrared Spectroscopy (IR): Shows characteristic absorption bands for NH (around 3200-3400 cm⁻¹), aliphatic CH (around 2900 cm⁻¹), and carbonyl groups (around 1700 cm⁻¹).
- Nuclear Magnetic Resonance (NMR):
- Thin Layer Chromatography (TLC): Used to monitor reaction progress and purity.
Example data for a related compound:
| Parameter | Value |
|---|---|
| Molecular formula | C12H16N6O4 (example) |
| IR peaks (cm⁻¹) | 3387 (NH), 2982 (CH), 1722 (CO) |
| ¹H NMR (DMSO-d6) | δ 3.21 (s, 6H, 2CH3), 9.15 (s, 1H, NH) |
| ¹³C NMR (DMSO-d6) | δ 30.15, 161.23, 185.47 |
These data confirm the presence of acetamido and carboxamido groups attached to the imidazole rings.
Summary Table of Preparation Conditions and Outcomes
| Parameter | Condition/Value | Outcome |
|---|---|---|
| Reaction type | One-pot sequential El-Saghier reaction | Efficient ring closure and amidation |
| Temperature | 70 °C | Optimal for 2 h reaction time |
| Solvent | Neat or ethanol | Green chemistry approach |
| Catalyst | Triethylamine | Activates amino group |
| Yield | 90-98% | High yield, pure product |
| Purification | Filtration and ethanol recrystallization | High purity compound |
| Analytical methods | IR, NMR, elemental analysis | Confirm structure and purity |
Q & A
Basic Questions
Q. What are the common multi-step synthesis strategies for synthesizing imidazole derivatives with acetamido and carboxamido substituents?
- Methodological Answer : Synthesis typically involves sequential coupling reactions, such as amidation or carboxamide formation, followed by protecting group strategies (e.g., FMOC for amino groups). For example, intermediates may be prepared via nucleophilic substitution or condensation reactions using reagents like chloroacetyl chloride or carbodiimides (e.g., EDC/HOBt). Characterization of intermediates is performed using HPLC, NMR, and mass spectrometry to ensure purity and structural fidelity .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of imidazole-based compounds?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks, particularly distinguishing acetamido (-NHCOCH) and carboxamido (-CONH-) groups .
- X-ray Crystallography : Resolves crystal packing, bond angles, and hydrogen-bonding networks, as demonstrated in studies of similar imidazole derivatives .
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretching at ~1650–1750 cm for carboxamido groups) .
Q. What in vitro pharmacological assays are used to screen imidazole derivatives for bioactivity?
- Methodological Answer : Common assays include:
- Antimicrobial Testing : Broth microdilution for MIC (Minimum Inhibitory Concentration) against bacterial/fungal strains .
- Cytotoxicity Assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
- Enzyme Inhibition Studies : Fluorometric or colorimetric assays targeting enzymes like cyclooxygenase (COX) or kinases .
Advanced Questions
Q. How can computational methods like quantum chemical calculations optimize reaction conditions for synthesizing imidazole derivatives?
- Methodological Answer : Reaction path searches using density functional theory (DFT) predict transition states and intermediates, reducing trial-and-error experimentation. For example, ICReDD’s approach combines quantum calculations with machine learning to identify optimal solvents, catalysts, and temperatures, significantly accelerating reaction optimization .
Q. How can researchers resolve contradictions in yield data across different synthesis protocols for imidazole derivatives?
- Methodological Answer : Contradictions often arise from variations in reaction conditions (e.g., solvent polarity, temperature). Systematic DOE (Design of Experiments) analysis can isolate critical factors. For instance, highlights how solvent choice (DMF vs. THF) and catalyst loading (Pd/C) impact yields in Suzuki-Miyaura couplings. Reproducibility is ensured by rigorous control of moisture levels and reaction times .
Q. What strategies elucidate structure-activity relationships (SAR) for imidazole derivatives with complex substituents?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with systematic substituent variations (e.g., halogenation, alkyl chain modifications) .
- Biological Profiling : Compare activities across analogs to identify pharmacophores (e.g., acetamido groups enhancing COX-2 inhibition ).
- Molecular Docking : Predict binding modes to target proteins (e.g., EGFR kinase) using software like AutoDock or Schrödinger .
Q. What in vivo models are suitable for pharmacokinetic studies of imidazole-based compounds?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
